molecular formula C8H10BrN B183183 2-Bromo-4,6-dimethylaniline CAS No. 41825-73-4

2-Bromo-4,6-dimethylaniline

Cat. No.: B183183
CAS No.: 41825-73-4
M. Wt: 200.08 g/mol
InChI Key: YOSJCQJJIHEUKA-UHFFFAOYSA-N
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Description

2-Bromo-4,6-dimethylaniline is an organic compound with the molecular formula C8H10BrN. It is a derivative of aniline, where the hydrogen atoms at the 2, 4, and 6 positions on the benzene ring are substituted with bromine and methyl groups. This compound is typically found as a white solid and is insoluble in water .

Biochemical Analysis

Biochemical Properties

2-Bromo-4,6-dimethylaniline plays a significant role in biochemical reactions, particularly in the synthesis of other complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of new compounds. For instance, it can react with 3-chloro-3-methyl-but-1-yne in the presence of a catalyst like CuCl and a reagent such as Et3N to produce 2-bromo-N-(1’,1’-dimethylprop-2’-ynyl)-4,6-dimethylaniline . This interaction highlights its utility in organic synthesis and its potential role in biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell function by interacting with cellular proteins and enzymes, potentially affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with specific enzymes can lead to the modulation of metabolic pathways, thereby altering the cellular metabolic flux . Additionally, its presence in the cellular environment can impact gene expression, leading to changes in the production of various proteins and enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For instance, it may inhibit certain enzymes by binding to their active sites, preventing the substrate from accessing the enzyme and thus halting the reaction . Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, necessitating careful monitoring of its stability and degradation products.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and exert its biochemical effects without causing significant adverse reactions. At higher doses, it can lead to toxic effects, including damage to organs and tissues . Studies have identified threshold effects, where the compound’s impact on cellular and physiological functions becomes pronounced beyond a certain dosage. It is essential to determine the optimal dosage range to balance efficacy and safety in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into other metabolites. For example, it can undergo reactions catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolic transformations can affect the compound’s activity and toxicity, influencing its overall impact on cellular and physiological functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into cells via membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity within the cell.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications For example, it could localize to the mitochondria, where it interacts with mitochondrial enzymes and influences cellular respiration and energy production

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4,6-dimethylaniline can be synthesized through various methods. One common synthetic route involves the bromination of 4,6-dimethylaniline. The reaction typically uses bromine as the brominating agent in the presence of a solvent such as acetic acid. The reaction conditions often include maintaining a controlled temperature to ensure selective bromination at the 2-position .

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,6-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-4,6-dimethylaniline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4,6-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of both bromine and methyl groups allows for selective reactions that are not possible with other similar compounds .

Properties

IUPAC Name

2-bromo-4,6-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSJCQJJIHEUKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2073512
Record name 2-Bromo-4,6-dimethylaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41825-73-4
Record name 2-Bromo-4,6-dimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41825-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 2-bromo-4,6-dimethyl-
Source ChemIDplus
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Record name 41825-73-4
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Record name 2-Bromo-4,6-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2073512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 50.0 g (0.413 mol) of 2,4-dimethylaniline in 1500 cm3 of glacial acetic acid 21.2 ml (65.6 g, 0.410 mol) of bromine was added dropwise while vigorously stirring for ca. 20 min. This mixture was stirred for 2 h at 40° C. The precipitate formed was filtered off, washed with 50 ml of acetic acid, and dried in air. Then, this white solid was added to a solution of 100 g of potassium hydroxide in 400 ml of water. This mixture was stirred for 30 min. The crude product was extracted with 3×100 ml of dichloromethane. The combined extract was dried over Na2SO4 and evaporated to dryness. Fractional distillation gave a yellowish liquid, bp 83-85° C./1 mm Hg. Yield 46.9 g (57%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 50.0 g (0.413 mol) of 2,4-dimethylaniline in 1500 cm3 of glacial acetic acid, 21.2 ml (65.6 g, 0.410 mol) of bromine was added dropwise with vigorous stirring over ca. 20 minutes. This mixture was stirred for 2 hours at 40° C. The precipitate that formed was filtered off, washed with 50 ml of acetic acid, and dried in air. The resulting white solid was added to a solution of 100 g of potassium hydroxide in 400 ml of water. This mixture was stirred for 30 minutes. The crude product was extracted with 3×100 ml of dichloromethane. The combined extracts were dried over Na2SO4 and evaporated to dryness. Fractional distillation gave yellowish liquid, bp 83-85° C./1 mm Hg. Yield 46.9 g (57%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
21.2 mL
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

21.2 ml (65.6 g, 0.410 mol) of bromine were added dropwise, while vigorously stirring, over ca. 20 minutes to a solution of 50.0 g (0.413 mol) of 2,4-dimethylaniline in 1500 cm3 of glacial acetic acid. This mixture was stirred for 2 hours at 40° C. The precipitate that formed was filtered off, washed with 50 ml of acetic acid, and dried in air. Then, this white solid was added to a solution of 100 g of potassium hydroxide in 400 ml of water. This mixture was stirred for 30 minutes. The crude product was extracted with 3×100 ml of dichloromethane. The combined extract was dried over Na2SO4 and evaporated to dryness. Fractional distillation gave a yellowish liquid, bp 83-85° C./1 mm Hg. Yield 46.9 g (57%).
Quantity
21.2 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
1500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What role does 2-bromo-4,6-dimethylaniline play in the Ullmann ether formation reaction studied in the research?

A1: this compound serves as a substrate in the Ullmann ether formation reaction. The research investigates its reaction with various alkoxides in the presence of different pyridine-based ligands and copper catalysts []. The bromine atom on the aromatic ring is replaced by the alkoxide group, forming an aryl ether.

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